3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid
Overview
Description
3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid is a chemical compound with the molecular formula C27H32Br2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains bromine atoms at the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid typically involves the bromination of fluorene followed by the introduction of propanoic acid groups. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to yield 2,7-dibromofluorene. This intermediate is then reacted with propanoic acid derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as alkyl or aryl groups .
Scientific Research Applications
3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research into its potential as a drug precursor or as a component in drug delivery systems is ongoing.
Mechanism of Action
The mechanism by which 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms and propanoic acid groups can participate in various chemical interactions, influencing the compound’s behavior and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,7-dibromo-9H-fluorene: A precursor in the synthesis of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid.
9,9-bis(3-(tert-butyl propanoate))fluorene: Another derivative of fluorene with similar structural features.
Uniqueness
3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid is unique due to the presence of both bromine atoms and propanoic acid groups, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
IUPAC Name |
3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWOEPHIZWZPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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